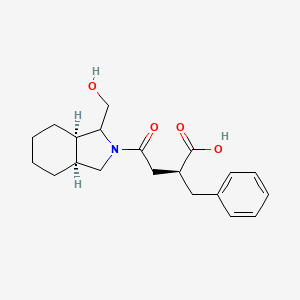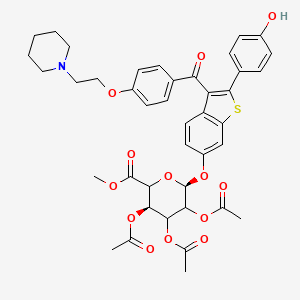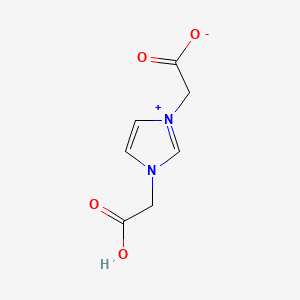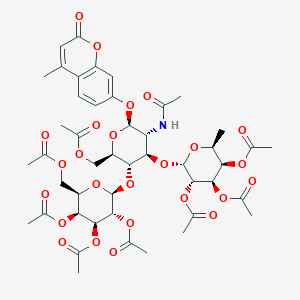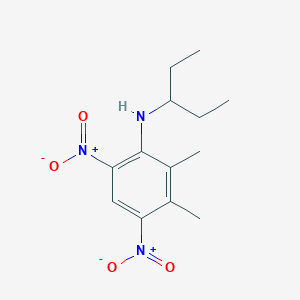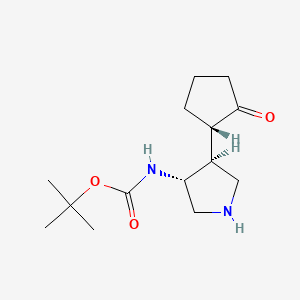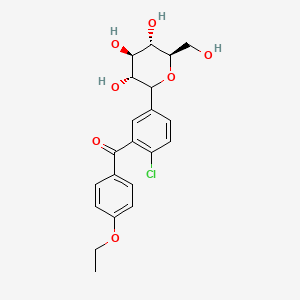
DapagliflozinKetoImpurity
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DapagliflozinKetoImpurity is a compound related to dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus. Dapagliflozin works by inhibiting glucose reabsorption in the kidneys, promoting glucose excretion through urine. This compound is a byproduct or impurity that can form during the synthesis or degradation of dapagliflozin.
Vorbereitungsmethoden
The preparation of DapagliflozinKetoImpurity involves several synthetic routes and reaction conditions. One common method involves the use of 5-Bromo-2-chlorobenzoic acid and 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene as starting materials. These reagents undergo various chemical reactions, including bromination and chlorination, to form the desired impurity . Industrial production methods often involve high-performance liquid chromatography (HPLC) to separate and identify impurities, ensuring the quality and purity of the final product .
Analyse Chemischer Reaktionen
DapagliflozinKetoImpurity undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and various bases and acids . Major products formed from these reactions include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin . These reactions are crucial for understanding the stability and degradation pathways of the compound.
Wissenschaftliche Forschungsanwendungen
DapagliflozinKetoImpurity has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the stability and degradation pathways of dapagliflozin, providing insights into the synthesis and purification processes . In biology and medicine, it helps researchers understand the pharmacokinetics and pharmacodynamics of dapagliflozin, contributing to the development of safer and more effective diabetes treatments . Industrial applications include quality control and assurance during the manufacturing of dapagliflozin, ensuring that the final product meets regulatory standards .
Wirkmechanismus
The mechanism of action of DapagliflozinKetoImpurity is closely related to that of dapagliflozin. Dapagliflozin inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubule of the nephron, reducing glucose reabsorption and promoting glucose excretion through urine . This action helps improve glycemic control in patients with type 2 diabetes. The impurity itself may not have a direct therapeutic effect but is important for understanding the overall stability and efficacy of dapagliflozin .
Vergleich Mit ähnlichen Verbindungen
DapagliflozinKetoImpurity can be compared with other similar compounds, such as canagliflozin, empagliflozin, and ertugliflozin. These compounds are also SGLT2 inhibitors used in the treatment of type 2 diabetes . this compound is unique in its specific chemical structure and formation during the synthesis of dapagliflozin. Similar compounds include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin, which are metabolites formed during the degradation of dapagliflozin .
Eigenschaften
Molekularformel |
C21H23ClO7 |
|---|---|
Molekulargewicht |
422.9 g/mol |
IUPAC-Name |
[2-chloro-5-[(3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C21H23ClO7/c1-2-28-13-6-3-11(4-7-13)17(24)14-9-12(5-8-15(14)22)21-20(27)19(26)18(25)16(10-23)29-21/h3-9,16,18-21,23,25-27H,2,10H2,1H3/t16-,18-,19+,20-,21?/m1/s1 |
InChI-Schlüssel |
YPBPJGIQJRTYNA-MKJMBMEGSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


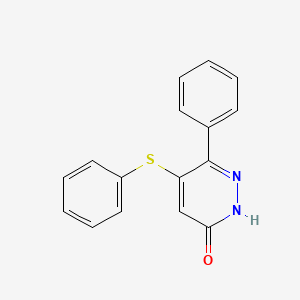

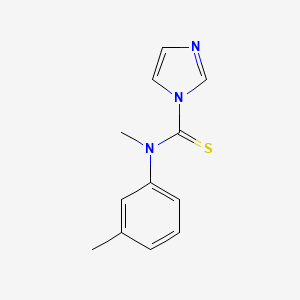
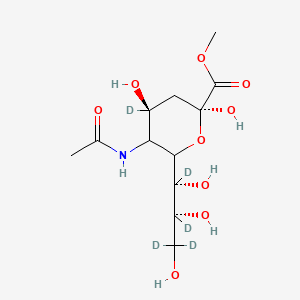
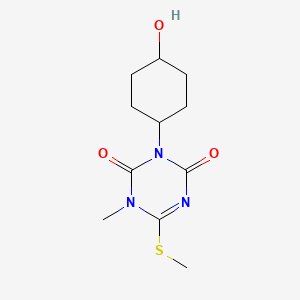
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)
